1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

説明

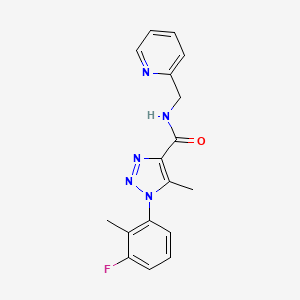

This compound belongs to the 1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted at the 1-position with a fluorinated aryl group (3-fluoro-2-methylphenyl) and at the 4-position with a carboxamide moiety linked to a pyridin-2-ylmethyl group. The fluorine atom at the 3-position of the phenyl ring enhances metabolic stability and lipophilicity, while the pyridinylmethyl group may improve solubility and target engagement in biological systems .

特性

IUPAC Name |

1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O/c1-11-14(18)7-5-8-15(11)23-12(2)16(21-22-23)17(24)20-10-13-6-3-4-9-19-13/h3-9H,10H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCQBCVIKAQXNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC3=CC=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The specific compound under review has shown promising results in inhibiting various cancer cell lines. For instance:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting key enzymes involved in DNA replication.

- Efficacy : In vitro studies have shown IC50 values ranging from 1.95 μM to 4.24 μM against thymidylate synthase (TS), a critical enzyme for DNA synthesis . This suggests that the compound may be more effective than standard chemotherapeutics like doxorubicin and 5-fluorouracil.

Antimicrobial Activity

The antimicrobial potential of triazole compounds is well-documented. This specific derivative has been tested against various bacterial strains:

- Inhibition Profiles : It has shown significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating strong antibacterial activity .

Trypanocidal Activity

Another area of interest is the compound's activity against Trypanosoma cruzi, the causative agent of Chagas disease:

- Research Findings : In studies evaluating trypanocidal effects, derivatives similar to this compound exhibited IC50 values as low as 0.21 µM against trypomastigotes, demonstrating potent activity compared to traditional treatments .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications in the chemical structure can significantly influence their efficacy:

- Fluorination : The presence of fluorine in the structure enhances lipophilicity and may improve bioavailability.

- Pyridine Substitution : The pyridine moiety contributes to increased interaction with biological targets, enhancing its pharmacological profile .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Anticancer Efficacy : A study involving various cancer cell lines demonstrated that modifications in the triazole structure led to enhanced cytotoxicity compared to unmodified compounds.

- Antimicrobial Tests : Clinical isolates of S. aureus were treated with varying concentrations of this compound, resulting in a dose-dependent inhibition pattern.

Data Summary Table

類似化合物との比較

Structural Modifications and Physicochemical Properties

The following table summarizes key structural differences and similarities between the target compound and its analogs:

*Calculated based on molecular formulas.

Crystallographic and Computational Insights

- Crystallography : Tools like SHELXL () and WinGX () are critical for resolving triazole-carboxamide structures. Fluorine’s electronegativity may influence crystal packing and intermolecular interactions .

- Computational Modeling : Substituent effects on electron distribution (e.g., fluorine’s inductive effect) can be modeled to predict reactivity and binding modes, as seen in analogs like N-(3-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide () .

Q & A

Q. What synthetic routes are effective for synthesizing 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction known for high specificity and yield. Key steps include:

- Preparing azide and alkyne precursors with fluorophenyl and pyridylmethyl substituents.

- Optimizing reaction conditions (e.g., solvent, temperature, catalyst ratio) to maximize regioselectivity for the 1,4-disubstituted triazole.

- Purifying intermediates via column chromatography and verifying purity using TLC .

Q. How is the compound characterized structurally and analytically?

Characterization involves:

- NMR Spectroscopy : - and -NMR to confirm substituent positions and coupling patterns. For example, the pyridin-2-ylmethyl group shows distinct aromatic proton shifts (δ 8.5–7.2 ppm) .

- HRMS : To verify molecular weight and fragmentation patterns.

- HPLC : For purity assessment (>95% by reverse-phase C18 columns, using acetonitrile/water gradients) .

Q. What methodologies are used to determine its crystal structure?

Single-crystal X-ray diffraction (SCXRD) is employed:

- Data collection using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure solution via direct methods (SHELXS) and refinement with SHELXL, accounting for anisotropic displacement parameters and hydrogen bonding.

- Visualization using WinGX/ORTEP for thermal ellipsoid plots and packing diagrams .

Advanced Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during characterization?

Discrepancies may arise from dynamic processes (e.g., rotational restriction in the triazole ring). Strategies include:

Q. How to design structure-activity relationship (SAR) studies for this triazole derivative?

SAR studies involve:

- Analog Synthesis : Modifying substituents (e.g., replacing 3-fluoro-2-methylphenyl with naphthyl or biphenyl groups) to assess impact on bioactivity .

- Biological Assays : Testing analogs in target-specific assays (e.g., Wnt/β-catenin inhibition via TOPFlash luciferase reporter assays).

- QSAR Modeling : Using physicochemical descriptors (logP, polar surface area) to correlate structural features with activity .

Q. What in vivo models are suitable for evaluating its metabolic or therapeutic efficacy?

- Metabolic Studies : Diet-induced obese (DIO) mice to assess glucose/lipid metabolism improvements via oral administration (10–50 mg/kg/day) and glucose tolerance tests .

- Pharmacokinetics : Plasma half-life determination using LC-MS/MS after IV/oral dosing in rodents.

- Toxicology : Histopathological analysis of liver/kidney tissues after 28-day repeated dosing .

Q. How to optimize reaction conditions for scale-up synthesis?

Key parameters include:

- Catalyst Loading : Reducing Cu(I) from 10 mol% to 1–2 mol% using stabilizing ligands (e.g., TBTA).

- Solvent Screening : Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for greener synthesis.

- Flow Chemistry : Continuous-flow reactors to enhance mixing and heat transfer, improving yield (>85%) .

Q. How to perform computational docking to predict target binding modes?

- Target Selection : Prioritize kinases or GPCRs based on structural homology (e.g., β-catenin for Wnt pathway inhibitors).

- Docking Software : AutoDock Vina or Schrödinger Glide, using crystal structures from the PDB (e.g., 1JDH for β-catenin).

- Validation : Compare docking scores (ΔG) with experimental IC50 values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。